molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decane CAS No. 177-10-6

1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805
CAS No.: 177-10-6
M. Wt: 142.2 g/mol
InChI Key: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]decane is an organic compound with the molecular formula C₈H₁₄O₂. It is also known by other names such as cyclohexanone ethylene acetal and cyclohexanone ethylene ketal . This compound is characterized by a spirocyclic structure, where a dioxolane ring is fused to a cyclohexane ring. The unique spiro configuration imparts distinct chemical properties to the compound.

Mechanism of Action

Target of Action

The primary targets of 1,4-Dioxaspiro[4It has been used in the preparation of various therapeutic agents, suggesting that its targets may vary depending on the specific derivative or application .

Mode of Action

The mode of action of 1,4-Dioxaspiro[4As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis of larger molecules .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dioxaspiro[4It has been used in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These compounds can modulate various biochemical pathways, suggesting that 1,4-Dioxaspiro[4.5]decane may indirectly influence these pathways through its derivatives.

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[4Its derivatives have been used as therapeutic agents, suggesting that it may have indirect effects on cellular function .

Preparation Methods

1,4-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like benzene under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .

Synthetic Route:

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction:

  • Reduction of this compound can be achieved using lithium aluminum hydride to yield alcohol derivatives.

Substitution:

  • The compound can undergo nucleophilic substitution reactions, where the dioxolane ring can be opened or modified using nucleophiles like amines or halides.

Aminocarbonylation:

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane has several applications in scientific research:

Chemistry:

Biology and Medicine:

  • The compound is explored for its potential use in drug design and development due to its unique structural properties.

Industry:

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170234
Record name 1,4-Dioxaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-10-6
Record name 1,4-Dioxaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro(4.5)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro[4.5]decane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-pentamethylene-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Dioxaspiro(4.5)decane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY2BN9VJ8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one (45.6 g) was added to a mixture of 4-methoxybenzyl triphenylphosphonium bromide (127.3 g) and epichlorohydrin (100 ml) in toluene (1500 ml) and heated at reflux under a nitrogen atmosphere for 36 hours. The solvent was evaporated under reduced pressure and the residue was extracted into hexane. The hexane solution was evaporated under reduced pressure and the residue distilled at 24° C./1 mmHg to give 8-(4-methoxybenzylidine)- 1,4-dioxaspiro[4,5]-decane, (19 g).
Name
2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (10 g, 0.102 mol) in ethylene glycol (50 mL) was added iodine (3.88 g, 15.3 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and extracted with saturated aqueous sodium thiosulfate. The organic phase was dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with ethyl acetate/petroleum ether (1:8) to give 1,4-dioxaspiro[4.5]decane (6.8 g, 46.9% yield) as light oil. 1H-NMR (CDCl3) δ 3.93(s, 4H), 1.58-1.59 (d, 8H), 1.39-1.41(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.5]decane
Reactant of Route 2
1,4-Dioxaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
1,4-Dioxaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
1,4-Dioxaspiro[4.5]decane
Reactant of Route 5
1,4-Dioxaspiro[4.5]decane
Reactant of Route 6
1,4-Dioxaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.